molecular formula C15H21N3O4S B4551701 N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Cat. No.: B4551701
M. Wt: 339.4 g/mol
InChI Key: KJMYUXHDBLJVSB-MHWRWJLKSA-N
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Description

N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.12527733 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is a compound synthesized through various methods, including microwave-assisted synthesis and conventional methods. These compounds are characterized by elemental analysis, FT-IR, NMR spectroscopy, and single crystal analysis. The detailed structural elucidation provides insights into their molecular framework and potential for bioactive applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Biological Activities

Several studies have shown that derivatives of this compound exhibit significant biological activities. These activities include antimicrobial, antioxidant, and enzyme inhibitory effects. For example, certain derivatives have demonstrated remarkable activities against bacterial and fungal strains, as well as cytotoxic activities against specific cell lines. The interaction with Salmon sperm DNA through absorption spectroscopy suggests a binding propensity via an intercalation mode of interaction, indicating potential applications in genetic material interaction studies (Sirajuddin et al., 2013).

Antioxidant and Anticholinesterase Activity

Derivatives of this compound have been evaluated for their antioxidant capacity and anticholinesterase activity. The studies have identified compounds with high lipid peroxidation inhibitory activity and notable scavenging capabilities against various radicals, suggesting their potential as antioxidant agents. Additionally, some derivatives exhibited significant anticholinesterase activity, implying potential applications in treating neurodegenerative diseases (Karaman et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. These studies help in elucidating the mode of action at the molecular level, providing valuable insights for drug design and development. For instance, the interaction of synthesized compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes has been explored, indicating potential applications in Alzheimer's disease therapy (Gupta et al., 2020).

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-22-14-7-3-5-12(9-14)10-16-17-15(19)13-6-4-8-18(11-13)23(2,20)21/h3,5,7,9-10,13H,4,6,8,11H2,1-2H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMYUXHDBLJVSB-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 2
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 4
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 5
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Reactant of Route 6
N'-(3-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.